Ethyl 4-tosylpiperazine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-tosylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and p-toluenesulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-tosylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-tosylpiperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-tosylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-tosylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- 2-Ethyl-1-isopropylpiperazine
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
- 2-Methyl-1-tosylpiperidine
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its tosyl group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-14(17)15-8-10-16(11-9-15)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANTRUGYDHFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191622 | |
Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27106-47-4 | |
Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27106-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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